4-(Methylamino)benzoic acid is a highly specific secondary amine building block characterized by a carboxylic acid moiety and a mono-methylated amino group. With a melting point of 160-162 °C and a pKa of approximately 5.04, it occupies a distinct physicochemical space between its unmethylated and di-methylated analogs [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced for its precise steric and electronic profile, which restricts the amine to a single further substitution event. This controlled reactivity makes it an essential precursor for solution-phase peptide synthesis, targeted folate analogs, and specialized squaraine dyes where predictable stoichiometry and tunable electron donation are non-negotiable [2].
Substituting 4-(Methylamino)benzoic acid with the more common 4-aminobenzoic acid (PABA) introduces a primary amine that is highly susceptible to over-alkylation and uncontrolled cross-linking during complex synthesis, leading to costly downstream purification [1]. Conversely, utilizing 4-(dimethylamino)benzoic acid provides a tertiary amine that completely blocks further N-functionalization, rendering it useless for forming secondary amides or pseudopeptides[2]. Furthermore, the thermal profiles are vastly different; the target compound melts at 160-162 °C, whereas the dimethyl analog requires processing at over 242 °C, potentially degrading sensitive co-reactants in melt-phase or high-temperature applications .
Thermal processing and melt-phase reactions require precise temperature control to avoid degradation of sensitive intermediates. 4-(Methylamino)benzoic acid exhibits a melting point of 160-162 °C, which is significantly lower than that of its tertiary amine counterpart, 4-(dimethylamino)benzoic acid, which melts at 242-243 °C [1]. It also melts lower than the unmethylated baseline, PABA (187-189 °C) [2]. This depressed melting point facilitates milder processing conditions during the synthesis of heat-sensitive dyes and polymers.
| Evidence Dimension | Melting Point |
| Target Compound Data | 160-162 °C |
| Comparator Or Baseline | 4-(Dimethylamino)benzoic acid (242-243 °C) and PABA (187-189 °C) |
| Quantified Difference | 80 °C lower than the dimethyl analog; 25 °C lower than PABA |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables milder thermal processing and reduces the risk of thermal degradation for sensitive co-reactants in melt-phase syntheses.
In the synthesis of complex pharmaceutical intermediates, such as folylpoly-γ-glutamate synthetase inhibitors, controlling N-alkylation is critical. 4-(Methylamino)benzoic acid provides exactly one N-H reactive site, ensuring strict 1:1 stoichiometric coupling [1]. In contrast, the primary amine in PABA allows for di-alkylation, generating unwanted byproducts that drastically reduce the yield of the target mono-alkylated or amidated product [2]. The tertiary amine in 4-(dimethylamino)benzoic acid has zero available N-H sites, making it completely unreactive for such coupling[3].
| Evidence Dimension | Available N-H reactive sites for functionalization |
| Target Compound Data | 1 site (Secondary amine) |
| Comparator Or Baseline | PABA (2 sites) / 4-(dimethylamino)benzoic acid (0 sites) |
| Quantified Difference | Eliminates the 2nd reactive site present in PABA, preventing over-alkylation |
| Conditions | Solution-phase peptide and prodrug synthesis |
Eliminates the need for complex protection/deprotection steps and reduces purification costs by preventing over-alkylated byproducts.
The basicity and nucleophilicity of the amine group are directly modulated by the degree of methylation. 4-(Methylamino)benzoic acid exhibits a pKa of approximately 5.04, making it slightly more basic than PABA (pKa ~4.80) due to the electron-donating effect of the single methyl group. However, it remains significantly less basic than the fully methylated 4-(dimethylamino)benzoic acid, which has a pKa of 6.03 [1]. This intermediate pKa is crucial for tuning the pH-dependent solubility and the spectral characteristics of downstream functional materials like squaraine dyes.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~5.04 |
| Comparator Or Baseline | PABA (pKa ~4.80) and 4-(dimethylamino)benzoic acid (pKa ~6.03) |
| Quantified Difference | 0.24 units higher than PABA; ~1.0 unit lower than the dimethyl analog |
| Conditions | Aqueous solution at 25 °C |
Allows formulators and dye chemists to precisely tune the pH-dependent solubility and absorption maxima of the final product.
Eco-friendly biocatalytic processes utilizing laccase require specific steric and electronic profiles to form stable radical intermediates. 4-(Methylamino)benzoic acid undergoes highly efficient, laccase-mediated homocoupling to form defined cationic and neutral diazo radical dimers [1]. The presence of the single methyl group provides the necessary electron density to facilitate electron abstraction by the enzyme, while avoiding the extreme steric hindrance of a dimethyl group that can inhibit proper binding in the enzyme's active site.
| Evidence Dimension | Radical intermediate stability in enzymatic oxidation |
| Target Compound Data | Forms defined cationic and neutral diazo radical dimers |
| Comparator Or Baseline | General unmethylated or heavily sterically hindered anilines |
| Quantified Difference | Optimized electron donation without blocking active site access |
| Conditions | Trametes versicolor laccase in acetate buffer at room temperature |
Provides a reliable, high-yield substrate for green-chemistry enzymatic polymerizations and dye syntheses.
Because it offers exactly one reactive N-H site, this compound is the optimal precursor for synthesizing pseudopeptides and folylpoly-γ-glutamate synthetase inhibitors, entirely avoiding the over-alkylation risks associated with using standard PABA [1].
The specific pKa (~5.04) and mono-methyl electron-donating properties allow chemists to precisely tune the absorption maxima and pH-responsiveness of advanced dyes, a level of control that cannot be achieved with the di-methylated analog[2].
With a highly favorable melting point of 160-162 °C compared to 242 °C for the dimethyl analog, it is ideal for incorporation into heat-sensitive polymer matrices and resins requiring milder thermal processing conditions .
Serves as a highly characterized, efficient substrate for Trametes versicolor laccase oxidation, enabling the green synthesis of novel azo-derivatives through stable, well-defined radical dimerization [3].
Irritant